Acetonitrile;vanadium
CAS No.: 128973-18-2
Cat. No.: VC19134432
Molecular Formula: C2H3NV
Molecular Weight: 91.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 128973-18-2 |
|---|---|
| Molecular Formula | C2H3NV |
| Molecular Weight | 91.99 g/mol |
| IUPAC Name | acetonitrile;vanadium |
| Standard InChI | InChI=1S/C2H3N.V/c1-2-3;/h1H3; |
| Standard InChI Key | QCHNJARJZSAQOM-UHFFFAOYSA-N |
| Canonical SMILES | CC#N.[V] |
Introduction
Structural Characteristics of Acetonitrile-Vanadium Complexes
Isomerism and Ligand Arrangement
Vanadium(III) chloride acetonitrile solvates, such as VCl₃(CH₃CN)₃, exhibit two primary isomeric forms: facial (fac) and meridional (mer) (Fig. 1). In the facial isomer, all three acetonitrile ligands occupy adjacent positions on the octahedral vanadium center, while the meridional isomer features acetonitrile ligands in a trans configuration relative to chloride ions . Extended Hückel calculations reveal that the bonding strength between vanadium and acetonitrile ligands depends on the trans influence of neighboring atoms. For example, acetonitrile ligands trans to chloride ions exhibit stronger V–N bonding (reduced overlap population, ROPM = 0.566) compared to those trans to other acetonitrile molecules (ROPM = 0.494) .
Dynamic Ligand Exchange
Nuclear magnetic resonance (NMR) studies demonstrate that acetonitrile ligands in VCl₃(CH₃CN)₃ undergo two distinct exchange processes with bulk solvent. Ligands trans to chloride ions exchange rapidly (rate constant ), whereas those trans to other acetonitrile ligands exchange more slowly () . This disparity arises from differences in bond strength and steric effects, as corroborated by activation entropy values ( for fast exchange vs. for slow exchange) .
Synthesis and Characterization
Vanadium(II) Complexes
Reduction of VCl₃(CH₃CN)₃ with trimethylsilyl iodide (SiMe₃I) in refluxing acetonitrile yields the vanadium(II) complex [V(CH₃CN)₆]²⁺[I₄²⁻] . The tetraiodide counterion (I₄²⁻) adopts a linear but asymmetrical structure, with iodine-iodine bond lengths of 2.84 Å and 3.02 Å . This synthetic route highlights the redox versatility of vanadium-acetonitrile systems.
Spectroscopic Signatures
Infrared spectroscopy distinguishes between fac- and mer-VCl₃(CH₃CN)₃ isomers. The fac isomer exhibits a single ν(C≡N) stretching band at 2,256 cm⁻¹, whereas the mer isomer shows two bands (2,250 cm⁻¹ and 2,265 cm⁻¹) due to inequivalent acetonitrile environments . These spectral features are critical for identifying isomer populations in solution.
Electrochemical Applications
Calcium-Ion Battery Cathodes
A breakthrough application involves using acetonitrile-water hybrid electrolytes to enhance calcium-ion (Ca²⁺) intercalation in layered vanadium oxides (Ca₀.₂₅V₂O₅·nH₂O, CVO) . The hybrid electrolyte combines acetonitrile’s vanadium dissolution suppression (≤0.5% capacity loss per cycle) with water’s ionic conductivity ( at 25°C) . This synergy enables CVO cathodes to achieve:
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High specific capacity: at
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Rate performance: at
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Long-term cycling: 95% capacity retention after 2,000 cycles .
Electrolyte Stabilization Mechanisms
Molecular dynamics simulations reveal that acetonitrile stabilizes water via O–H···N hydrogen bonding, reducing free water activity and preventing vanadium leaching . This interaction lowers the electrolyte’s decomposition voltage to vs. Ca²⁺/Ca, enabling stable high-voltage operation .
Physicochemical Properties
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